molecular formula C8H10O2 B14567957 Cyclohepta-1,3-diene-1-carboxylic Acid CAS No. 61604-45-3

Cyclohepta-1,3-diene-1-carboxylic Acid

Cat. No.: B14567957
CAS No.: 61604-45-3
M. Wt: 138.16 g/mol
InChI Key: MNHGOUIIVTVXHB-UHFFFAOYSA-N
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Description

Cyclohepta-1,3-diene-1-carboxylic acid is a seven-membered cyclic diene carboxylic acid with the molecular formula C₈H₈O₂ (based on structural analogs like cyclohexa-1,3-diene-1-carboxylic acid, which has C₇H₈O₂ ). While direct data for this compound is sparse in the provided evidence, its structural analogs and related compounds offer insights into its properties. The cyclohepta-1,3-diene core is known to adopt a distorted tub conformation with C₂ symmetry, as demonstrated by NMR analysis of cyclohepta-1,3-diene itself . This conformational strain may influence the acidity, stability, and reactivity of the carboxylic acid derivative.

Properties

CAS No.

61604-45-3

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

cyclohepta-1,3-diene-1-carboxylic acid

InChI

InChI=1S/C8H10O2/c9-8(10)7-5-3-1-2-4-6-7/h1,3,5H,2,4,6H2,(H,9,10)

InChI Key

MNHGOUIIVTVXHB-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC=C(C1)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Cyclohepta-1,3-diene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Saturated cycloheptane derivatives.

    Substitution: Esters and amides.

Scientific Research Applications

Cyclohepta-1,3-diene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohepta-1,3-diene-1-carboxylic acid involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and a reactive carboxylic acid group. These functional groups allow the compound to interact with molecular targets, such as enzymes and receptors, through processes like hydrogen bonding, covalent bonding, and π-π interactions .

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Key Properties of Cyclic Diene Carboxylic Acids
Compound Name Molecular Formula Ring Size Key Structural Features Notable Physical Properties
Cyclohepta-1,3-diene-1-carboxylic acid C₈H₈O₂ (inferred) 7-membered Distorted tub conformation ; 1-carboxyl group Likely higher ring strain; acidity data unavailable
Cyclohexa-1,3-diene-1-carboxylic acid C₇H₈O₂ 6-membered Planar or slightly puckered ring pKa ~4.5–5.0 (estimated for aromatic acids)
4-Isopropenylcyclohexa-1,3-diene-1-carboxylic acid C₁₀H₁₂O₂ 6-membered Isopropenyl substituent at C4 Found in honey as a volatile marker; higher hydrophobicity
3-Cyclopentene-1-carboxylic acid C₆H₈O₂ 5-membered Smaller ring with higher strain pKa ~4.7; used in polymer and pharmaceutical research

Key Observations:

  • This contrasts with cyclohexa-1,3-diene-1-carboxylic acid, which likely adopts a more planar geometry .
  • Substituent Effects : Derivatives like 4-isopropenylcyclohexa-1,3-diene-1-carboxylic acid exhibit enhanced hydrophobicity and stability due to the bulky isopropenyl group, making them detectable as traceability markers in honey .

Reactivity Trends :

  • The carboxylic acid group in this compound is expected to exhibit moderate acidity (similar to benzoic acid, pKa ~4.2), though steric effects from the distorted ring may alter this slightly.
  • The diene moiety in all analogs enables electrophilic addition reactions , but the seven-membered ring’s strain may favor ring-opening reactions under harsh conditions.

Q & A

Q. What are the primary synthetic routes for Cyclohepta-1,3-diene-1-carboxylic Acid?

Cyclohepta-1,3-diene derivatives are typically synthesized via norbornene-based pathways or functionalization of pre-existing cycloheptadiene frameworks . For example, halogenocarbene adducts of cyclohepta-1,3-diene undergo methanolysis under Ag⁺ catalysis to yield functionalized products . Challenges include side reactions in cycloadditions, such as hydrogen migration instead of CO insertion in Pauson–Khand reactions, leading to tetraenes . Key methods:

  • Norbornene ring-opening followed by decarboxylation or oxidation.
  • Halogenocarbene adduct methanolysis using AgNO₃/MeOH .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on NMR , X-ray crystallography , and mass spectrometry . For example:

  • ¹H/¹³C NMR identifies olefinic protons (δ 5.2–6.1 ppm) and carboxyl groups (δ 170–175 ppm).
  • High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated for C₈H₉O₂: 153.0552) .

Q. What analytical methods are suitable for quantifying this compound in complex mixtures?

Reverse-phase HPLC with UV detection (λ = 210–240 nm) and ESI-HRMS are preferred. For natural product analysis (e.g., honey), extractive electrospray ionization HRMS (EESI-HRMS) tracks biosynthetic precursors like glycosidic derivatives .

Advanced Research Questions

Q. How does this compound react with ozone, and what are the kinetic parameters?

The reaction with O₃ follows Criegee mechanism kinetics. Rate coefficients (k) are modeled using pre-exponential factors (A ≈ 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹) and activation energies derived from E/R = 298 × ln(A/k₃₀₀) . Computational studies predict cis-diene conformers react faster than trans due to orbital alignment .

ParameterValue
Pre-exponential factor (A)10⁻¹⁴ cm³ molecule⁻¹ s⁻¹
E/R (for k₃₀₀ = 1.5×10⁻¹⁶)298 × ln(10⁻¹⁴/1.5×10⁻¹⁶) ≈ 2980 K

Q. What computational methods predict the acidity and electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:

  • pKa : ~4.2 (carboxylic proton), comparable to cyclohexadiene analogs .
  • Frontier molecular orbitals : HOMO localized on diene, LUMO on carboxyl group, explaining electrophilic reactivity .

Q. Why do cycloaddition reactions of this compound often yield undesired byproducts?

In reactions like the Pauson–Khand cyclization , the strained 7-membered ring favors hydrogen migration over CO insertion, forming tetraenes (e.g., compound 35 in Scheme 17 of ). Mitigation strategies:

  • Use bulky ligands to sterically hinder side pathways.
  • Optimize temperature (<60°C) to suppress radical intermediates.

Q. How can functionalization of the carboxyl group be achieved without disrupting the diene system?

Protection-deprotection strategies are critical:

  • Methyl esterification (CH₂N₂/MeOH) protects the carboxyl group during diene reactions.
  • Selective saponification (LiOH/THF/H₂O) regenerates the acid post-functionalization .

Q. What role does this compound play in natural product biosynthesis?

In linden (Tilia spp.), it arises from glycosidic precursors (e.g., 1-O-β-D-glucopyranosyl derivatives) via enzymatic hydrolysis. EESI-HRMS identifies these precursors in nectar, linking plant metabolism to honey composition .

Q. How are amino-substituted derivatives (e.g., 3-aminothis compound) synthesized and characterized?

Buchwald–Hartwig amination introduces amino groups at the 3-position. Characterization includes:

  • ²D NMR (NOESY) to confirm regiochemistry.
  • X-ray crystallography resolving hydrogen-bonded dimeric structures .

Q. What are the challenges in analyzing degradation products of this compound under oxidative stress?

LC-MS/MS with stable isotope labeling tracks ozonolysis byproducts (e.g., keto-acids). Key pitfalls:

  • False positives from autoxidation artifacts .
  • Use of deuterated solvents (CD₃OD) minimizes interference .

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